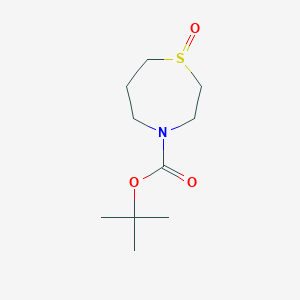

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide

Description

Properties

Molecular Formula |

C10H19NO3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

tert-butyl 1-oxo-1,4-thiazepane-4-carboxylate |

InChI |

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-5-4-7-15(13)8-6-11/h4-8H2,1-3H3 |

InChI Key |

JCBIWZRDYQUYMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCS(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Oxidation Using m-CPBA

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used peracid for sulfoxidation due to its mild reaction conditions and high selectivity. The reaction proceeds via an electrophilic mechanism, where the peracid transfers an oxygen atom to the sulfur center.

-

Dissolve tert-butyl 1,4-thiazepane-4-carboxylate (1 equiv) in dichloromethane (DCM) at 0°C.

-

Add m-CPBA (1.1 equiv) portion-wise under nitrogen atmosphere.

-

Stir at room temperature for 6–12 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

Yield : 70–85%.

Advantages : High regioselectivity, minimal overoxidation to sulfones.

Jones Reagent Oxidation

Jones reagent (CrO₃ in H₂SO₄) offers a stronger oxidative environment, suitable for substrates requiring vigorous conditions. This method is less selective than m-CPBA but effective for large-scale syntheses.

Example from Cetirizine Synthesis :

-

Suspend hydroxyzine dihydrochloride in acetone.

-

Add Jones reagent dropwise at 0°C.

-

Stir for 17 hours at room temperature.

-

Neutralize with NaOH, extract, and purify.

Adaptation for Thiazepane Oxide :

-

Replace hydroxyzine with tert-butyl 1,4-thiazepane-4-carboxylate.

-

Monitor reaction progress via TLC to prevent overoxidation.

Catalytic Asymmetric Oxidation

Recent advancements employ chiral catalysts to achieve enantioselective sulfoxidation. For example, titanium tetraisopropoxide with a tartrate ligand induces asymmetry during oxidation.

Procedure from Patent VC15937222 :

-

Combine tert-butyl 1,4-thiazepane-4-carboxylate, (R,R)-diethyl tartrate, and Ti(OiPr)₄ in toluene.

-

Add cumene hydroperoxide at −20°C.

-

Stir for 24 hours, then purify via crystallization.

Yield : 80–90% with 90–95% enantiomeric excess (ee).

Reaction Optimization and Parameters

Solvent and Temperature Effects

Stoichiometry and Additives

-

Oxidant Equivalents : 1.1 equiv of m-CPBA ensures complete conversion without excess reagent.

-

Acid Scavengers : NaHCO₃ or molecular sieves mitigate acid-catalyzed decomposition.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.25–3.70 (m, 6H, CH₂-SO and CH₂-N), 4.10 (br s, 1H, COO).

Comparative Analysis of Methods

| Method | Reagent | Yield (%) | Selectivity | Stereocontrol |

|---|---|---|---|---|

| m-CPBA Oxidation | m-CPBA | 70–85 | High | Racemic |

| Jones Reagent | CrO₃/H₂SO₄ | 60–75 | Moderate | Racemic |

| Asymmetric | Ti(OiPr)₄ | 80–90 | High | 90–95% ee |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivative without the oxide group.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the thiazepane derivative .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1,4-thiazepane-4-carboxylate 1-oxide has shown promise in medicinal chemistry due to its potential interactions with biological targets involved in inflammation and infection pathways. Preliminary studies suggest that this compound may bind to various enzymes or receptors, indicating its possible role as a therapeutic agent. Further research is required to elucidate these interactions fully and assess their implications for drug development.

Organic Synthesis

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its structural attributes make it a valuable building block for creating complex organic compounds through various chemical transformations. For instance, it can be utilized in cyclization reactions or as a precursor for the synthesis of thiazepane derivatives that exhibit enhanced pharmacological properties .

Chemical Biology

In chemical biology, the compound's ability to interact with specific biological pathways positions it as a candidate for further exploration in drug design. Studies focusing on its binding affinities with target proteins could lead to the development of novel therapeutics aimed at treating diseases associated with these targets.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Interaction with Inflammatory Pathways | Demonstrated binding affinity with key enzymes involved in inflammation, suggesting potential anti-inflammatory properties. |

| Study B | Synthesis of Derivatives | Successfully synthesized several thiazepane derivatives using this compound as a starting material, showcasing its versatility in organic synthesis. |

| Study C | Antimicrobial Activity | Investigated the antimicrobial properties of synthesized derivatives; some exhibited significant activity against bacterial strains, indicating potential as antibiotic agents. |

Comparative Analysis with Related Compounds

The structural diversity within the thiazepane family highlights the unique characteristics of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate | Hydroxyl group at position six | Enhanced solubility due to hydroxyl group |

| Tert-butyl 1-imino-1,4-thiazepane-4-carboxylate | Imino group instead of oxide | Potentially different reactivity patterns |

| Tert-butyl 1,4-diazepane-1-carboxylate | Diazepane ring structure | Different ring stability and reactivity |

Mechanism of Action

The mechanism of action of tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Heteroatom Composition

- tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide : Contains one sulfur and one nitrogen atom in the seven-membered ring, with the sulfur oxidized to a sulfoxide .

- tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate : A diazepane derivative with two nitrogen atoms in the ring and a bromo-thiadiazole substituent, introducing additional electronegativity and steric bulk .

- tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate : Features a diazepane core with a cyclopropylmethyl substituent, contributing to increased hydrophobicity and conformational rigidity .

Functional Groups

- The bromo-thiadiazole group in the diazepane analog introduces halogen bonding capabilities, which are absent in the thiazepane derivative .

Physicochemical Properties

Key Observations :

- The diazepane derivatives exhibit higher molecular weights due to substituents like bromo-thiadiazole or cyclopropylmethyl.

Biological Activity

tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide is a heterocyclic compound notable for its unique thiazepane ring structure. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions.

The molecular formula of this compound is , with a molecular weight of approximately 265.33 g/mol. The presence of a tert-butyl group and a carboxylate functional group contributes to its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, primarily enzymes and receptors. The compound's structure allows it to bind selectively to these targets, potentially modulating their activity. This modulation may influence several biochemical pathways, including those related to inflammation, infection, and cell proliferation.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on various cancer cell lines have indicated that thiazepane derivatives can exhibit selective cytotoxic effects with low toxicity towards normal cells. This suggests that this compound may also possess anticancer properties worth exploring .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate | Hydroxyl group at position six | Enhanced solubility; potential for increased activity |

| Tert-butyl 1-imino-1,4-thiazepane-4-carboxylate | Imino group instead of oxide | Different reactivity patterns; possible therapeutic uses |

| Tert-butyl 1,4-diazepane-1-carboxylate | Diazepane ring structure | Varies in stability and reactivity compared to thiazepanes |

This table illustrates the diversity within the thiazepane family and highlights the unique characteristics of this compound.

Case Studies

A notable case study involving similar thiazepane derivatives demonstrated their potential as IGF-IR tyrosine kinase inhibitors. These compounds showed promise in inhibiting cell proliferation in various tumor types, indicating that this compound might also exhibit similar therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 1,4-thiazepane-4-carboxylate 1-oxide, and how can reaction efficiency be validated?

Methodological Answer:

- Synthetic Routes : A common approach involves Boc-protection of the thiazepane nitrogen, followed by oxidation of the sulfur atom to the sulfoxide (1-oxide). For example, tert-butyl carbamate derivatives (e.g., tert-butyl piperazine carboxylates) are synthesized via coupling reactions using N-Boc reagents under anhydrous conditions .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm completion by observing the disappearance of starting materials (e.g., tert-butyl chloroformate) and the emergence of the product peak. Post-synthesis, purify via silica gel chromatography (gradient elution with ethyl acetate/hexane) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to mitigate risks associated with its reactive or hazardous properties?

Methodological Answer:

- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid inhalation of dust/aerosols. If the compound exhibits peroxidative hazards (analogous to tert-butyl hydroperoxide), ground metal containers and use non-sparking tools during transfers .

- Storage : Store in airtight, light-resistant containers at –20°C in a dedicated freezer. Ensure separation from strong acids/bases, oxidizing agents, and heat sources. Regularly inspect containers for integrity .

- Emergency Measures : For spills, evacuate the area, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste. In case of skin contact, wash immediately with soap/water for 15 minutes .

Advanced Research Questions

Q. How can researchers employ experimental design (e.g., factorial or response surface methodology) to optimize reaction conditions for this compound?

Methodological Answer:

- Factorial Design : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using a 2 factorial design. For example, in epoxidation reactions with tert-butyl hydroperoxide, factors like Mo(CO) catalyst concentration and reaction time significantly influence yield .

- Response Surface Methodology (RSM) : Apply RSM to model non-linear relationships. For instance, optimize oxidation conditions (e.g., HO equivalents, pH) to maximize sulfoxide formation while minimizing over-oxidation to sulfone byproducts. Validate models via ANOVA and lack-of-fit tests .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the structural analysis of this compound?

Methodological Answer:

- Crystallographic Refinement : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. If computational models (DFT-optimized geometries) conflict with X-ray data, prioritize experimental electron density maps. Adjust torsion angles and thermal parameters iteratively .

- Spectroscopic Cross-Validation : Compare computed IR/Raman spectra (via Gaussian software) with experimental data. Discrepancies in vibrational modes (e.g., S=O stretching at ~1050 cm) may indicate incorrect stereochemistry or crystal packing effects .

Q. What advanced spectroscopic techniques are critical for characterizing its stereochemistry and confirming the 1-oxide moiety?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak IA) to confirm stereochemical purity.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze the sulfur 2p binding energy (~168–170 eV for sulfoxide vs. ~164 eV for thioether) to confirm oxidation state .

- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between protons adjacent to the sulfoxide group to assign relative configuration (e.g., axial vs. equatorial sulfoxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.